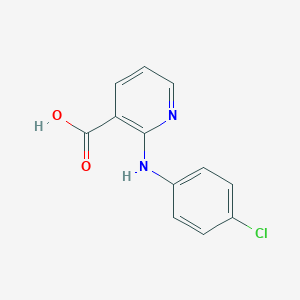

5-苄基-3,3-二甲基-3,4-二氢-2H-吡咯

描述

Synthesis Analysis

The synthesis of pyrrole compounds, such as 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

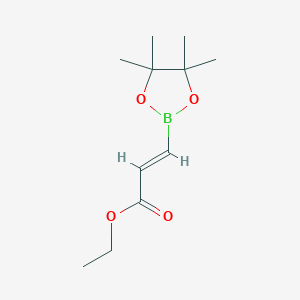

The molecular structure of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be determined using spectroscopic methods such as NMR. For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be diverse. For instance, in the presence of a ruthenium Grubbs catalyst and a suitable copper catalyst, N-sulfonyl- and N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole include a molecular weight of 187.28 g/mol. The compound appears as a yellow oil . More detailed properties like boiling point, melting point, and density can be found in specialized databases .科学研究应用

抗炎药物的合成:该化合物被用作合成抗炎药物利可飞酮的关键中间体。该方法涉及对5-苄基-3,3-二甲基-3,4-二氢-2H-吡咯的新型合成,展示了它在制药化学中的重要性 (Rádl et al., 2009)。

神经毒性研究:研究发现,可以从类似吡咯结构中衍生出的3,4-二甲基-2,5-己二酮显示出快速环化和蛋白交联,表明其在研究神经毒性机制中的作用 (Anthony et al., 1983)。

卟啉和二吡咯甲烷的合成:苄基-3,5-二甲基-吡咯-2-羧酸酯,一种相关化合物,在卟啉和二吡咯甲烷的合成中很重要,具有在染料和颜料生产中的应用 (Regourd et al., 2006)。

新型吡咯衍生物的合成:已经探索了新型α-甲氧基甲基吡咯衍生物的合成,突出了该化合物在创造具有潜在应用的新化学结构中的作用 (Li, 2010)。

氢键研究:对二甲基吡咯衍生物的氢键模式的研究,包括类似于5-苄基-3,3-二甲基-3,4-二氢-2H-吡咯的化合物,有助于理解分子相互作用和稳定性 (Senge et al., 2005)。

超分子化学:该化合物在研究含吡咯阴离子二聚体的阴离子超分子聚合物中具有相关性,表明其在开发具有特定分子相互作用的新材料中的作用 (Gale et al., 2002)。

孕激素受体调节剂:类似于5-苄基-3,3-二甲基-3,4-二氢-2H-吡咯的3,3-二甲基吡咯衍生物已被研究其作为孕激素受体调节剂的作用,具有在女性保健中的潜在应用 (Fensome et al., 2008)。

非线性光学材料研究:已经探索了该化合物的衍生物作为非线性光学材料的潜力,表明其在光子学和电子学领域的重要性 (Singh et al., 2014)。

安全和危害

未来方向

The future directions for research on 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole could involve exploring its potential biological activities, given the diverse nature of activities exhibited by pyrrole-containing compounds . Further studies could also focus on optimizing its synthesis and exploring its reactivity under various conditions .

作用机制

Mode of Action

It is hypothesized that it might interact with targets other than its primary target, potentially interfering with cellular dna damage repair mechanisms .

Biochemical Pathways

Given the potential interaction with DNA damage repair mechanisms, it may influence pathways related to cell cycle regulation and apoptosis .

Result of Action

Some related compounds have shown cytotoxic activity against certain cancer cell lines , suggesting potential antitumor effects.

Action Environment

The action, efficacy, and stability of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole can be influenced by various environmental factors. For instance, storage conditions can affect stability, with recommendations for storage in a sealed, dry environment at 2-8°C .

属性

IUPAC Name |

5-benzyl-3,3-dimethyl-2,4-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLOIKCKXBJPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NC1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432809 | |

| Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116673-95-1 | |

| Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

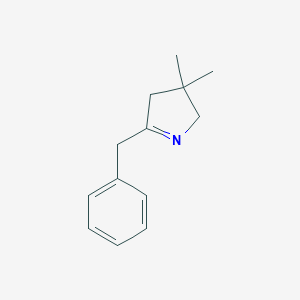

Q1: Why is 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole considered a key intermediate in the synthesis of Licofelone?

A1: 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole is a crucial building block in the synthesis of Licofelone because it reacts with ω-bromo-4-chloroacetophenone to form 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine []. This compound serves as the core structure of Licofelone, onto which the acetic acid group is introduced at the 5-position to complete the synthesis.

Q2: What is novel about the synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole described in the research?

A2: The research describes a novel approach to synthesize 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, a generally unstable compound []. This method starts with the synthesis of Schiff bases from 2,2-dimethyl-5-phenylpent-4-ynal and benzylamines. After inducing double bond migration in these Schiff bases, acid hydrolysis yields a mixture of 2,2-dimethyl-5-phenylpent-4-yn-1-amine and 2,2-dimethyl-5-phenylpenta-3,4-dien-1-amine. Finally, using silver or gold catalysts for cyclization of these amines leads to the formation of the target compound, 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)